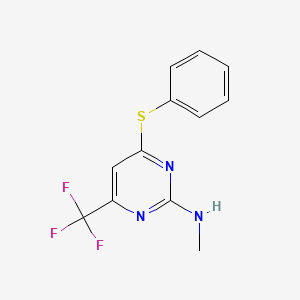

N-methyl-4-(phenylsulfanyl)-6-(trifluoromethyl)-2-pyrimidinamine

Beschreibung

N-methyl-4-(phenylsulfanyl)-6-(trifluoromethyl)-2-pyrimidinamine is a pyrimidine derivative featuring a phenylsulfanyl group at position 4, a trifluoromethyl (CF₃) group at position 6, and an N-methylamine substituent at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as antimicrobial, anticancer, and immunomodulatory agents .

Eigenschaften

IUPAC Name |

N-methyl-4-phenylsulfanyl-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3S/c1-16-11-17-9(12(13,14)15)7-10(18-11)19-8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVFPVIOWVSFJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC(=N1)SC2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 4

The phenylsulfanyl group in the target compound distinguishes it from analogs with oxygen-based or halogenated substituents:

Key Insight: The phenylsulfanyl group in the target compound balances lipophilicity and electronic effects compared to oxygen-linked substituents (e.g., phenoxy), which may reduce membrane permeability .

Substituent Variations at Position 6

The trifluoromethyl group at position 6 is a critical feature shared with several analogs, though other electron-withdrawing or bulky groups are also observed:

*Estimated molecular weight based on formula C₁₂H₁₁F₃N₃S.

Key Insight : The CF₃ group in the target compound and its analogs improves resistance to oxidative metabolism, a key advantage in drug design .

Amine Group Variations at Position 2

The N-methylamine group in the target compound contrasts with bulkier or substituted amines in analogs:

Key Insight : The N-methyl group in the target compound provides a balance between steric effects and hydrogen-bonding capacity, optimizing interactions with enzymatic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.